Primary Sequence Divergence from Dermaseptin S4 and Dermaseptin B2
Dermaseptin-H2 exhibits a unique primary amino acid sequence that is distinct from other well-characterized dermaseptins. Its 28-residue sequence (GLWSKIKDVAAAAGKAALGAVNEALGEQ) shares only limited homology with Dermaseptin S4 (28 residues, ALWMTLLKKVLKAAAKAALNAVLVGANA) and Dermaseptin B2 (also known as Adenoregulin, 33 residues, GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV). Sequence alignment reveals Dermaseptin-H2 possesses a unique distribution of charged and hydrophobic amino acids, particularly in the C-terminal region, which is critical for membrane interaction [1]. This sequence divergence directly impacts antimicrobial potency, target spectrum, and hemolytic activity, as demonstrated for other dermaseptin analogs where even a single residue substitution significantly alters activity [2].
| Evidence Dimension | Primary Amino Acid Sequence and Length |
|---|---|
| Target Compound Data | GLWSKIKDVAAAAGKAALGAVNEALGEQ (28 residues) |
| Comparator Or Baseline | Dermaseptin S4: ALWMTLLKKVLKAAAKAALNAVLVGANA (28 residues); Dermaseptin B2: GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV (33 residues) |
| Quantified Difference | Sequence identity to Dermaseptin S4: ~54%; Sequence identity to Dermaseptin B2: ~68%; Unique C-terminal motif: '...GAVNEALGEQ' vs. '...VLVGANA' (S4) and '...GAVSEAV' (B2) |
| Conditions | Sequence data derived from UniProtKB/Swiss-Prot and DRAMP database entries. |
Why This Matters
Sequence dictates antimicrobial spectrum and cytotoxicity; substitution with a different dermaseptin analog yields non-comparable experimental results.
- [1] UniProt Consortium. UniProtKB - P84937 (DRS2_PITAZ). Dermaseptin-H2. Accessed April 2026. View Source
- [2] Mor A, Hani K, Nicolas P. The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms. J Biol Chem. 1994;269(50):31635-31641. View Source
